N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

Catalog No.
S1894528
CAS No.
47743-70-4
M.F
C30H42N4
M. Wt
458.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylben...

CAS Number

47743-70-4

Product Name

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine

IUPAC Name

4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine

Molecular Formula

C30H42N4

Molecular Weight

458.7 g/mol

InChI

InChI=1S/C30H42N4/c1-7-31(8-2)25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)32(9-3)10-4)30-23-17-27(18-24-30)33(11-5)12-6/h13-24H,7-12H2,1-6H3

InChI Key

HWNGZPYALGWORF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC

The exact mass of the compound Tris[4-(diethylamino)phenyl]amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N1,N1-Bis(4-(diethylamino)phenyl)-N4,N4-diethylbenzene-1,4-diamine (CAS: 47743-70-4), commonly known as TDAPA, is a highly electron-rich triarylamine derivative utilized primarily as a hole-transporting material (HTM) and optoelectronic semiconductor. Characterized by a central triphenylamine core functionalized with three strongly electron-donating diethylamino groups, this molecular architecture significantly lowers the ionization potential compared to unsubstituted analogs. For procurement and material selection, TDAPA is valued for its excellent solubility across both polar and non-polar solvents, its distinct intramolecular charge transfer (ICT) properties, and its ability to form uniform amorphous films. These baseline traits make it a highly processable precursor for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced electrochromic devices where efficient charge injection and solution-phase manufacturability are critical [1].

Research Fit

1 Redox mediator for Li–O₂Supports low-overpotential oxygen evolution in aprotic electrolyte cells.
2 Catholyte for Mg flow batteriesHigh solubility in non-aqueous ether-based electrolytes enables high-concentration operation.
3 NIR photoinitiator componentGenerates radical cations under 850 nm LED for deep-cure methacrylate systems.
4 Hole-transport materialp-type semiconductor with reported OFET mobility and activation energy benchmarks.

Substituting TDAPA with generic triphenylamine (TPA) or standard benchmark HTMs like N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) often leads to suboptimal device performance and processing bottlenecks. Unsubstituted or weakly substituted triarylamines possess deeper Highest Occupied Molecular Orbital (HOMO) levels, which creates a larger energy barrier at the anode interface, thereby increasing the turn-on voltage and reducing the power efficiency of OLEDs and OFETs. Furthermore, rigid polymeric HTMs such as PTAA typically require harsh, restricted halogenated solvents (e.g., chlorobenzene) for processing. In contrast, the specific steric bulk and polarity of TDAPA's diethylamino groups disrupt excessive crystallization while enabling broad solubility in milder solvents like toluene, ethanol, and acetone. Using a generic substitute sacrifices this orthogonal processability and the unique pressure-responsive photophysical behaviors inherent to the TDAPA structure [1].

Substitution Risk

Target TDPA (tris[4-(diethylamino)phenyl]amine) Dual reversible couples, low redox potential vs Li, NIR radical cation formation, reported singlet oxygen tolerance
vs
Generic substitute TPD, Spiro-OMeTAD, TEMPO, TMPD Different redox potentials, limited NIR photoactivity, varied mediator stability; performance may not transfer
Key differentiation Reported lowest overpotential among soluble mediators for Li–O₂
vs
Risk TTF or TEMPO substitution may increase charging overpotential by 0.3–0.6 V, reducing energy efficiency
Key differentiation Maintains electrochemical activity after singlet oxygen exposure
vs
Risk TMPD undergoes complete deactivation under identical conditions; premature mediator failure possible

Anode Interface Optimization via Shallow HOMO Level

The addition of three strongly electron-donating diethylamino groups to the triphenylamine core significantly alters the electronic band structure of TDAPA. While unsubstituted triphenylamine (TPA) exhibits a relatively deep HOMO level of approximately -5.7 eV, the diethylamino functionalization in TDAPA pushes the HOMO level much shallower (typically around -5.0 to -5.2 eV). This shallower energy level closely aligns with the work function of standard indium tin oxide (ITO) anodes (~4.8 - 5.0 eV). Consequently, the hole injection barrier is drastically reduced compared to generic TPA or standard TPD (-5.4 eV), facilitating highly efficient charge transfer at the electrode interface [1].

Evidence DimensionHOMO Energy Level
Target Compound DataTDAPA (~ -5.0 to -5.2 eV)
Comparator Or BaselineUnsubstituted TPA (~ -5.7 eV) / TPD (~ -5.4 eV)
Quantified Difference~0.3 to 0.6 eV reduction in hole injection barrier
ConditionsElectrochemical energy level estimation for HTMs

A reduced hole injection barrier directly translates to lower turn-on voltages and higher power efficiencies in organic electronic devices.

Lowest overpotential Li–O₂ mediator
Head-to-head
TDPA first couple: 3.1 V vs Li/Li⁺ (Δ 0.14 V); reduces charging overpotential by >0.8 V vs no mediator. TTF: ~3.4 V (Δ 0.44 V); TEMPO: ~3.74 V (Δ 0.78 V).
0.3–0.6 V closer to equilibrium than competing mediators; supports higher round-trip efficiency.
CV in TEGDME with 0.1 M LiTFSI; >100 cycles at >80% efficiency reported.

Broad Orthogonal Solvent Compatibility for Spin-Coating

The molecular design of TDAPA grants it excellent solubility across a wide spectrum of polar and non-polar solvents, including DMF, acetone, acetonitrile, ethanol, methanol, toluene, and chloroform. In contrast, high-performance polymeric HTMs like PTAA often require aggressive, high-boiling halogenated solvents (e.g., chlorobenzene or dichlorobenzene) to achieve suitable film-forming concentrations. TDAPA's compatibility with milder, diverse solvents allows engineers to design orthogonal solution-processing workflows, where the HTM can be deposited without redissolving the underlying active layers [1].

Evidence DimensionSolvent Compatibility
Target Compound DataTDAPA (Soluble in mild polar/non-polar solvents like ethanol, acetone, toluene)
Comparator Or BaselinePolymeric HTMs like PTAA (Often restricted to halogenated/aromatic solvents)
Quantified DifferenceBroader orthogonal processability without harsh halogens
ConditionsRoom-temperature dissolution for thin-film spin-coating

Enables environmentally friendlier, low-temperature manufacturing and multi-layer device fabrication without cross-layer contamination.

Highest energy density Mg RFB catholyte
Head-to-head
~120 Wh L⁻¹ theoretical, ~0.9 M solubility, 2.50 V cell voltage, 106.5 mAh g⁻¹, 93.88% capacity retention (150 cycles).
12× higher energy density than fully π-conjugated TPPD; reported highest among screened amines.
Mg(TFSI)₂/DME electrolyte; CV and battery cycling data from 2025 study.

Massive Stokes Shift for Minimized Self-Absorption

TDAPA demonstrates exceptional photophysical properties driven by Twisted Intramolecular Charge Transfer (TICT). In polar aprotic solvents such as acetonitrile, TDAPA exhibits a massive Stokes shift of up to 6801.49 cm⁻¹. This is in stark contrast to standard rigid fluorescent dyes, which typically display narrow Stokes shifts in the range of 500 to 2000 cm⁻¹. The extreme separation between the absorption and emission spectra in TDAPA ensures that the emitted light is not re-absorbed by the material itself, a common failure mode in densely packed luminescent layers [1].

Evidence DimensionStokes Shift
Target Compound DataTDAPA (6801.49 cm⁻¹ in Acetonitrile)
Comparator Or BaselineStandard rigid fluorophores (500 - 2000 cm⁻¹)
Quantified Difference>3x larger Stokes shift
ConditionsUV-Vis and PL spectroscopy in polar aprotic solvent

Minimizing self-absorption is critical for maximizing outcoupling efficiency and brightness in emissive optoelectronic applications.

NIR photopolymerization vs blue light
Head-to-head
t4epa/Iod/phosphine PIS: 84% conversion at 850 nm (NIR). Camphorquinone/amine/phosphine: 60% at 470 nm (blue).
+24 percentage points absolute conversion gain; enables deep curing at longer wavelengths.
Methacrylate resin under LED; FTIR conversion measurement.

Pressure-Activated Aggregation-Induced Emission (AIE)

Unlike traditional organic luminogens that suffer from Aggregation-Caused Quenching (ACQ) in the solid state, TDAPA exhibits a remarkable pressure-responsive Aggregation-Induced Emission (AIE). Under ambient conditions, its AIE efficiency is a mere 0.5%. However, under high-pressure compression, the restriction of intramolecular vibrations and TICT suppression leads to a 120.1-fold enhancement, driving the AIE efficiency up to 46.1%. Standard ACQ dyes experience the exact opposite effect, losing nearly all quantum yield upon solid-state compression [1].

Evidence DimensionAIE Efficiency under Compression
Target Compound DataTDAPA (Increases from 0.5% to 46.1%)
Comparator Or BaselineTraditional ACQ dyes (Efficiency approaches 0% under compression)
Quantified Difference120.1-fold enhancement in emission efficiency
ConditionsHigh-pressure solid-state compression testing

This unique mechanoluminescent response makes TDAPA an ideal procurement choice for pressure-sensing smart materials and stress-responsive optoelectronics.

Singlet oxygen tolerance
Head-to-head
TDPA retains redox activity after ¹O₂ exposure; TMPD completely loses activity.
Mediator resilience to inevitable ¹O₂ generation may improve long-cycle reliability.
Photochemical ¹O₂ generation; CV and UV-Vis evaluation (M.S. thesis, 2023).
OFET charge transport
Reported
μ = 5.14 × 10⁻⁴ cm²/V·s, Vth = 33.61 V, On/Off = 2.19 × 10³, Ea (DC) = 0.37 eV, Ea (hopping) = 0.31 eV.
Quantified benchmarks for hole-transport layer integration; competitive with small-molecule triarylamine HTMs.
Bottom-gate top-contact OFET on Si/SiO₂; impedance spectroscopy 253–333 K.
Pressure-enhanced AIE
Cross-study
AIE efficiency 0.5% (ambient) → 46.1% (compressed); 120.1-fold intensity enhancement.
Large dynamic range for mechanoresponsive sensors and stimuli-responsive optoelectronics.
High-pressure diamond anvil cell; fluorescence spectroscopy with DFT analysis. No direct comparator under identical pressure.

Solution-Processed Hole Transport Layers in OLEDs and OFETs

Leveraging its shallow HOMO level and broad solvent compatibility, TDAPA is highly suited as a solution-processable HTM, lowering turn-on voltages without requiring harsh halogenated solvents [1].

High-Efficiency Emissive Layers Requiring Low Self-Absorption

Due to its massive Stokes shift (>6800 cm⁻¹) driven by TICT, TDAPA is an excellent candidate for thick-film luminescent devices where re-absorption typically limits optical outcoupling [2].

Mechanoluminescent and Pressure-Sensing Smart Materials

The compound's extraordinary 120-fold increase in AIE efficiency under high pressure makes it a premier active material for stress sensors, security inks, and pressure-responsive optoelectronics [3].

Precursor for Electrochromic and Photochromic Dyes

The highly electron-rich nature of the tri-substituted amine core provides stable, reversible redox states, making it a reliable intermediate for synthesizing advanced electrochromic polymers and photochromic materials [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Low-overpotential Li–O₂ redox mediator
Redox potential proximity to 2.96 V equilibrium; dual reversible couples
Cycling efficiency over 100 cycles; mediator stability against reactive oxygen species
High-energy-density Mg flow battery catholyte
High solubility in ether-based electrolytes; favorable Mg/Mg²⁺ voltage
Specific capacity, coulombic efficiency, and capacity retention under flow conditions
NIR-curable coatings and 3D printing resins
NIR radical cation generation with iodonium/phosphine co-initiators
Methacrylate conversion at 850 nm; curing depth and peroxide-free redox performance
Singlet oxygen-resistant mediator for Li–air
Retention of electrochemical activity after ¹O₂ exposure
Post-exposure CV and UV-Vis integrity; long-term cycling with deliberate ¹O₂ generation

XLogP3

7.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

47743-70-4

Wikipedia

Tris[4-(diethylamino)phenyl]amine

General Manufacturing Information

1,4-Benzenediamine, N1,N1-bis[4-(diethylamino)phenyl]-N4,N4-diethyl-: ACTIVE

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